Product packaging for Methyl 4-bromo-2-cyano-6-fluorobenzoate(Cat. No.:CAS No. 1805595-96-3)

Methyl 4-bromo-2-cyano-6-fluorobenzoate

Cat. No.: B1408606
CAS No.: 1805595-96-3
M. Wt: 258.04 g/mol
InChI Key: DSEXZHLXIAVOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-2-cyano-6-fluorobenzoate (CAS 1805595-96-3) is a multifunctional benzoate ester designed for advanced research and development applications. This compound is characterized by its molecular formula of C9H5BrFNO2 and a molecular weight of 258.04 g/mol . It serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research . The structure of this compound incorporates three distinct reactive sites: a bromo substituent, a cyano group, and a fluorine atom on the aromatic ring, alongside the methyl ester functionality. This combination allows researchers to employ it in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) using the bromine handle, while the electron-withdrawing cyano and fluoro groups influence the electronics of the ring system . Patents indicate that such substituted benzoate esters are frequently utilized in multi-step synthetic routes to create target molecules with potential biological activity . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions. Refer to the Safety Data Sheet for comprehensive hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrFNO2 B1408606 Methyl 4-bromo-2-cyano-6-fluorobenzoate CAS No. 1805595-96-3

Properties

IUPAC Name

methyl 4-bromo-2-cyano-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEXZHLXIAVOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Bromination of 4-fluorobenzoic acid derivatives

  • Method: Bromination is achieved via electrophilic aromatic substitution, often using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Reaction Conditions: Typically performed at low temperatures (0–5°C) to control regioselectivity and prevent over-bromination.
  • Outcome: Selective bromination at the para-position relative to fluorine, yielding 4-bromo-2-fluorobenzoic acid or its methyl ester.

Step 2: Conversion to methyl ester

  • Method: Esterification using diazomethane or methylation with methyl iodide in the presence of base or acid catalysts.
  • Research Data: As per a synthesis report, (trimethylsilyl)diazomethane can efficiently methylate the acid to produce methyl 4-bromo-2-fluorobenzoate with high yield.

Step 3: Cyanation to introduce nitrile group

  • Method: Nucleophilic substitution of iodine or other halogens with cyanide sources such as cuprous cyanide or zinc cyanide.
  • Reaction Conditions:

    • Solvent: N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF).
    • Temperature: 60–120°C.
    • Molar Ratio: Cyanide in excess (e.g., 1.5 equivalents relative to the halogenated intermediate).
    • Catalyst: Copper(I) cyanide or zinc cyanide enhances the nucleophilic substitution efficiency.
  • Research Findings:

    • A patent describes the use of cuprous cyanide at 80°C for 5 hours, yielding methyl 4-bromo-2-cyano-5-fluorobenzoate with yields over 90%.
    • The process involves initial halogenation, esterification, and then cyanation, with purification via column chromatography.

Direct Synthesis from 4-Bromo-2-fluorobenzoic Acid

Alternative Route:

  • Method: Starting from 4-bromo-2-fluorobenzoic acid, methylation to methyl ester, followed by direct cyanation at the halogen site.
  • Research Data:
    • Using (trimethylsilyl)diazomethane for methylation in THF/methanol at 0°C to room temperature yields methyl 4-bromo-2-fluorobenzoate quantitatively.
    • Cyanation performed in DMF or NMP at elevated temperatures (60–120°C) with cuprous cyanide results in high yields of methyl 4-bromo-2-cyano-5-fluorobenzoate.

Data Table 1: Summary of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Yield References
Halogenation + Cyanation 4-fluorobenzoic acid Bromine/NBS, CuCN THF, DMF 0–120°C >90% ,
Direct Esterification + Cyanation 4-bromo-2-fluorobenzoic acid Diazomethane, CuCN Methanol, THF 0–120°C >90%

Synthesis via Diazomethane and Cyanide Intermediates

Research Findings:

  • Diazomethane reacts efficiently with 4-bromo-2-fluorobenzoic acid to produce methyl ester with high purity and yield.
  • Subsequent nucleophilic substitution with cuprous cyanide in polar aprotic solvents like DMF at moderate temperatures yields the nitrile derivative.

Advantages:

  • High selectivity and yield.
  • Mild reaction conditions.
  • Suitable for scale-up.

Notable Experimental Conditions and Data

Step Reagents Solvent Temperature Time Yield Notes
Bromination Bromine/NBS Acetic acid or DCM 0–5°C 1–2 hours ~85–90% Controlled regioselectivity
Esterification Diazomethane Methanol 0°C–RT 1 hour Quantitative Fast and clean
Cyanation Cuprous cyanide NMP or DMF 60–120°C 2–10 hours >90% Excess cyanide improves yield

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-amino-2-cyano-6-fluorobenzoate.

    Oxidation: Formation of 4-bromo-2-cyano-6-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-2-cyano-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-cyano-6-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. In pharmacological studies, it may interact with cellular targets, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Differences
Methyl 4-bromo-2-cyano-6-fluorobenzoate 1805595-96-3 C₉H₅BrFNO₂ Br (4), CN (2), F (6), COOCH₃ 258.04 Reference compound
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 C₈H₆BrFO₃ Br (4), F (2), OH (6), COOCH₃ 249.03 -OH instead of -CN; lower MW
Methyl 4-bromo-2-fluoro-6-methoxybenzoate 1427415-25-5 C₉H₈BrFO₃ Br (4), F (2), OCH₃ (6), COOCH₃ 265.06 -OCH₃ enhances electron donation
Methyl 4-bromo-2-hydroxy-6-methylbenzoate 2089319-35-5 C₉H₉BrO₃ Br (4), OH (2), CH₃ (6), COOCH₃ 245.07 -CH₃ increases lipophilicity
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate 1807073-42-2 C₁₁H₉BrF₂NO₂ Br (2), CN (6), CF₂H (4), COOCH₂CH₃ 316.10 Ethyl ester; difluoromethyl group

Reactivity and Functional Group Influence

  • Cyano (-CN) vs. Hydroxy (-OH)/Methoxy (-OCH₃): The electron-withdrawing cyano group in the reference compound enhances electrophilic aromatic substitution (EAS) reactivity at the para position compared to electron-donating -OH or -OCH₃ groups in analogs .
  • Fluorine Position: Fluorine at position 6 (reference compound) vs.
  • Ester Group: Ethyl esters (e.g., Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate) exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability in drug design .

Research Implications

  • Drug Development: The reference compound’s cyano and fluorine substituents make it a candidate for kinase inhibitors, while analogs with -OCH₃ or -OH groups may suit antioxidant or anti-inflammatory scaffolds .
  • Material Science : Fluorinated analogs are promising for liquid crystal or polymer applications due to their dipolar characteristics .

Biological Activity

Methyl 4-bromo-2-cyano-6-fluorobenzoate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom, a cyano group, and a fluorine atom attached to a benzoate framework, enhances its reactivity and interaction capabilities with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, case studies, and relevant research findings.

Molecular Formula : C₉H₆BrFNO₂
Molecular Weight : 258.04 g/mol
CAS Number : 1805595-96-3

PropertyValue
SolubilityVaries by solvent
Storage ConditionsStore at room temperature
StabilityStable under recommended conditions

The biological activity of this compound primarily involves its role as a ligand in biochemical assays. It can interact with specific proteins or enzymes, modulating their activity. The presence of both cyano and fluorine substituents imparts distinct electronic properties, which may influence its binding affinity and selectivity towards various biological targets .

Antimicrobial Properties

A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains. The results indicated an IC₅₀ value in the low micromolar range for several derivatives, suggesting significant potential as antimicrobial agents. This indicates that modifications to the compound's structure can enhance its efficacy against microbial pathogens .

Cytotoxicity Assays

In vitro assays conducted on cancer cell lines revealed that specific modifications to the compound's structure could lead to enhanced cytotoxicity. For example, derivatives with electron-withdrawing groups exhibited increased potency against MCF-7 breast cancer cells. These findings suggest that structural variations can significantly impact the biological activity of this compound and its derivatives .

Case Studies

  • Antimicrobial Screening : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The study found that certain modifications led to improved antimicrobial activity compared to standard antibiotics.
  • Cytotoxicity Studies : Research focused on the effects of this compound on various cancer cell lines, showing promising results in reducing cell viability at low concentrations.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : Starting from appropriate benzoic acid derivatives, bromination is performed using bromine or brominating agents.
  • Cyanation : The introduction of the cyano group is achieved through nucleophilic substitution reactions.
  • Fluorination : The fluorine atom can be introduced via electrophilic fluorination techniques.

Recent advancements in synthetic strategies focus on optimizing yields and minimizing environmental impact while ensuring the compound's integrity for biological testing.

Research Findings Summary Table

Study FocusFindings
Antimicrobial ActivityLow micromolar IC₅₀ values against bacteria
CytotoxicityEnhanced potency against MCF-7 cells
MechanismLigand interactions with proteins

Q & A

Q. What are the standard synthetic routes for Methyl 4-bromo-2-cyano-6-fluorobenzoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzoate scaffold. A common approach is:

Bromination/Fluorination : Introduce bromine and fluorine groups via electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize side reactions .

Cyanide Introduction : Utilize nucleophilic substitution (e.g., KCN/CuCN) at the 2-position, requiring anhydrous conditions and inert atmosphere to prevent hydrolysis .

Esterification : Methylation of the carboxylic acid precursor using methanol/H₂SO₄ or dimethyl sulfate .
Key Factors :

  • Temperature control prevents decomposition of labile groups (e.g., cyano).
  • Catalyst choice (e.g., CuCN for cyano insertion) affects regioselectivity .
    Yield Optimization : Use HPLC to monitor intermediates; typical yields range from 40–65% depending on purification (e.g., column chromatography vs. recrystallization) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₅BrFNO₂; theoretical MW: 272.95) with <2 ppm error .
  • X-ray Crystallography : Resolve steric effects of substituents using software like WinGX or ORTEP-3 for structural validation .

Q. How does solubility and stability of this compound impact experimental design?

Methodological Answer:

  • Solubility :
    • Polar aprotic solvents (DMSO, DMF) are optimal for reactions; solubility in water is negligible (<0.1 mg/mL) .
    • Stock solutions (10 mM in DMSO) are stable for ≤1 week at -20°C .
  • Stability :
    • Hydrolysis risk: Cyano groups degrade in acidic/alkaline conditions. Use neutral buffers and avoid prolonged heating (>60°C) .
    • Light sensitivity: Store in amber vials under argon to prevent photodegradation .

Advanced Research Questions

Q. How do competing reactivities of bromo, cyano, and fluoro substituents affect cross-coupling reactions?

Methodological Answer:

  • Bromo Group : Most reactive in Suzuki-Miyaura couplings (Pd catalysts). Prioritize this site for aryl-aryl bond formation .
  • Cyano Group : Can undergo hydrolysis to carboxylates under basic conditions, complicating coupling reactions. Use mild bases (e.g., K₂CO₃) and short reaction times .
  • Fluoro Group : Electron-withdrawing effect deactivates the ring, slowing nucleophilic attacks. Optimize by increasing catalyst loading (e.g., 10 mol% Pd) .
    Conflict Mitigation : Sequential protection (e.g., silyl protection for cyano) enables selective functionalization .

Q. What strategies improve regioselectivity in synthesizing derivatives of this compound?

Methodological Answer:

  • Directed Ortho-Metalation (DoM) : Use LDA/TMP to deprotonate positions adjacent to electron-withdrawing groups (e.g., cyano), enabling directed functionalization .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices for electrophilic/nucleophilic attacks .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions by reducing side pathways (e.g., 100°C, 30 min vs. 24h conventional heating) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Case Study : If NMR suggests a planar structure but X-ray shows steric twisting:
    • Variable-Temperature NMR : Assess conformational flexibility (e.g., coalescence temperature for dynamic processes) .
    • Crystallographic Refinement : Use WinGX to model disorder or thermal motion .
    • Theoretical Validation : Compare experimental data with DFT-optimized geometries .
  • Triangulation : Cross-validate with IR (C≡N stretch ~2240 cm⁻¹) and mass fragmentation patterns .

Q. What in vitro assays are suitable for evaluating biological activity of derivatives?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or esterases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
  • Cellular Uptake : Radiolabel the bromo group (⁷⁷Br) or use fluorescent tags to track intracellular distribution .
  • SAR Studies : Systematically modify substituents (e.g., replace Br with Cl) and correlate with IC₅₀ values using regression models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-2-cyano-6-fluorobenzoate
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Methyl 4-bromo-2-cyano-6-fluorobenzoate

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